An In-depth Technical Guide to 2-Bromo-5-chloro-4-fluoropyridine: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-Bromo-5-chloro-4-fluoropyridine: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal and materials chemistry, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with tailored functions. Among these, polysubstituted pyridines are of paramount importance, forming the core of numerous pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of 2-Bromo-5-chloro-4-fluoropyridine, a highly functionalized pyridine derivative poised for significant applications in drug discovery and organic synthesis. We will delve into its core physical and chemical properties, explore its reactivity profile with a focus on strategic synthetic transformations, and provide field-proven insights into its handling and application.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical entity is the bedrock of its effective application. 2-Bromo-5-chloro-4-fluoropyridine is a compound whose utility is directly derived from its unique arrangement of halogen substituents on the pyridine core.
Physical and Chemical Properties
The key physical and chemical data for 2-Bromo-5-chloro-4-fluoropyridine (CAS No: 1033203-45-0) are summarized below. These properties are critical for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 1033203-45-0 | |
| Molecular Formula | C₅H₂BrClFN | [2] |
| Molecular Weight | 210.43 g/mol | [3] |
| Appearance | Colorless liquid or solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2] |
| InChI Key | ILSSNAJRGIAISE-UHFFFAOYSA-N | [2] |
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific isomer are not widely published, we can predict its key spectroscopic features based on its structure and data from closely related analogues.[4][5] This predictive analysis is a crucial tool for quality control and reaction monitoring.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region. The proton at C3 will likely appear as a doublet, coupled to the adjacent fluorine at C4. The proton at C6 will also be a doublet. The precise chemical shifts will be influenced by the combined electronic effects of the three different halogens.
-
¹³C NMR: The carbon spectrum will display five distinct signals for the pyridine ring carbons. The carbon atoms bonded to halogens will show characteristic chemical shifts, and the C4 carbon signal will exhibit a large one-bond coupling constant (¹JC-F) due to the attached fluorine, a hallmark of fluorinated aromatics.[6][7]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom.[8] It is expected to show a single resonance, likely a doublet of doublets due to coupling with the C3 proton and potentially a smaller long-range coupling. The chemical shift will be in the typical range for an aryl fluoride.[9][10]
-
Mass Spectrometry (MS): Electron Ionization (EI-MS) will reveal a complex and highly characteristic molecular ion (M⁺) peak cluster.[5] This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The resulting M, M+2, and M+4 peaks will have a distinctive intensity ratio, providing unambiguous confirmation of the elemental composition.[5] Key fragmentation pathways would likely involve the loss of a bromine radical, followed by loss of chlorine or the pyridine ring fragmentation.[5]
Chemical Synthesis
The synthesis of polysubstituted pyridines often requires a strategic, multi-step approach. A plausible and scalable route to 2-Bromo-5-chloro-4-fluoropyridine would likely start from a corresponding aminopyridine, utilizing a Sandmeyer-type reaction. This classic transformation is a robust method for introducing halogens onto an aromatic ring.[11]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a suitable 2-amino-5-chloropyridine precursor, which would first be fluorinated and then subjected to bromination. A more direct approach, however, would involve the diazotization of a pre-functionalized aminopyridine. Below is a detailed protocol based on established procedures for similar pyridine systems.[12][11]
Caption: Proposed Sandmeyer reaction workflow for synthesis.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure adapted from the synthesis of analogous 2-bromopyridines.[11][13] Note: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 48% hydrobromic acid. Cool the flask to 0°C using an ice-salt bath.
-
Amine Addition: Slowly add the starting material, 2-amino-5-chloro-4-fluoropyridine, to the cold HBr solution while stirring. Maintain the temperature below 5°C.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the reaction mixture over a period of 1.5-2 hours, ensuring the internal temperature is strictly maintained between 0°C and 5°C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.
-
Work-up: Slowly and carefully neutralize the reaction mixture by adding a cold aqueous solution of sodium hydroxide (NaOH). The temperature should be kept below 20°C during neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 2-Bromo-5-chloro-4-fluoropyridine.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-5-chloro-4-fluoropyridine lies in the differential reactivity of its three halogen atoms. This allows for selective, stepwise functionalization of the pyridine ring, making it a highly valuable intermediate.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups is typically F > Cl > Br > I.[14][15] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. Therefore, the C4-F position is the most likely site for substitution by strong nucleophiles like alkoxides, thiolates, and amines.[16][17] This provides a direct route to introduce a variety of functional groups at the 4-position while leaving the bromo and chloro substituents intact for subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The true versatility of this molecule is unlocked in palladium-catalyzed cross-coupling reactions, where the reactivity order of halogens is inverted: I > Br > Cl >> F.[18] The C-Br bond at the 2-position is the primary site for oxidative addition to a Pd(0) catalyst, making it the ideal handle for introducing new carbon-carbon and carbon-heteroatom bonds.
Caption: Reactivity map showing selective functionalization pathways.
-
Suzuki-Miyaura Coupling: The reaction with aryl- or vinyl-boronic acids is a powerful method for forming biaryl structures.[18][19][20] This is a cornerstone reaction in drug discovery for linking different aromatic systems.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to 2-alkynylpyridine derivatives, which are important precursors for many complex heterocyclic systems.[21][22][23][24]
-
Buchwald-Hartwig Amination: This reaction allows for the direct formation of C-N bonds, enabling the synthesis of 2-aminopyridine derivatives.[25][26][27][28] This is a particularly challenging reaction for 2-halopyridines due to potential catalyst inhibition by the pyridine nitrogen, often requiring specialized bulky phosphine ligands for high yields.[27]
Step-by-Step Cross-Coupling Protocol (Suzuki-Miyaura Example)
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction.
-
Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-chloro-4-fluoropyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water or DME).
-
Reaction: Heat the mixture to the required temperature (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography on silica gel.
Applications in Research and Development
The strategic placement of three distinct halogen atoms makes 2-Bromo-5-chloro-4-fluoropyridine a high-value intermediate for constructing complex molecules, particularly in the pharmaceutical industry. The presence of fluorine is especially significant, as incorporating fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.[29] This compound serves as a versatile scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery programs. Its derivatives have potential applications as inhibitors, receptor agonists/antagonists, and in the development of novel agrochemicals.
Safety and Handling
As a halogenated organic compound, 2-Bromo-5-chloro-4-fluoropyridine must be handled with appropriate care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Always handle in a well-ventilated chemical fume hood.[30]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[31][32][33]
-
Avoid inhalation of vapors and contact with skin and eyes.[30][34]
-
In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[33]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[2]
-
Conclusion
2-Bromo-5-chloro-4-fluoropyridine is more than just another halogenated building block; it is a sophisticated tool for the modern synthetic chemist. Its well-defined hierarchy of halogen reactivity allows for a programmed, regioselective approach to the synthesis of complex, polysubstituted pyridines. By understanding its fundamental properties and reactivity, researchers in drug development and materials science can leverage this versatile intermediate to accelerate innovation and construct novel molecules with precision and efficiency.
References
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. Available at: [Link]
-
Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. SpringerLink. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]
-
Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. PubMed. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available at: [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ACS Publications. Available at: [Link]
-
Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Fluorine-19 Nuclear Magnetic Resonance. DTIC. Available at: [Link]
-
Supporting Information. Rsc.org. Available at: [Link]
-
2-bromopyridine. Organic Syntheses Procedure. Available at: [Link]
-
2-bromo-5-chloro-4-(trifluoromethyl)pyridine. PubChemLite. Available at: [Link]
-
2-Bromo-5-chloro-4-fluoropyridine. MilliporeSigma. Available at: [Link]
-
2-Bromo-5-chloro-4-fluoropyridine | CAS#:1033203-45-0. Chemsrc. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. 2-Bromo-5-chloro-4-fluoropyridine | 1033203-45-0 [sigmaaldrich.com]
- 3. 2-Bromo-5-chloro-4-fluoropyridine | CAS#:1033203-45-0 | Chemsrc [chemsrc.com]
- 4. 2-BROMO-4-CHLORO-5-FLUOROPYRIDINE(1033203-44-9) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum [chemicalbook.com]
- 7. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 23. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. tcichemicals.com [tcichemicals.com]
- 30. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 31. spectrumchemical.com [spectrumchemical.com]
- 32. fishersci.com [fishersci.com]
- 33. uprm.edu [uprm.edu]
- 34. westliberty.edu [westliberty.edu]
